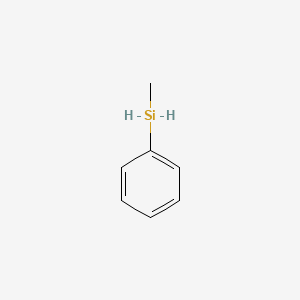

Methyl-phenyl-silane

Overview

Description

Methyl-phenyl-silane is a useful research compound. Its molecular formula is C7H10Si and its molecular weight is 122.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl-phenyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-phenyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiation in Polymerization

Methyl-phenyl-silane, specifically Poly(methyl phenyl silane), has been utilized in combination with addition-fragmentation agents for the photoinitiation of cationic polymerization. This process is particularly effective for cyclic ethers like cyclohexane oxide, alkyl ethers such as n-buthyl vinyl ether, and vinyl monomers like methoxy styrene. The use of methyl-phenyl-silane extends the spectral response to 330 nm, a range where allyl onium salts are transparent. This application demonstrates the material's potential in the field of polymer science and technology (Hepuzer, Küçüktönbeki̇ci̇, & Yagcı, 2000).

Silicon-Containing Polyurethanes from Renewable Resources

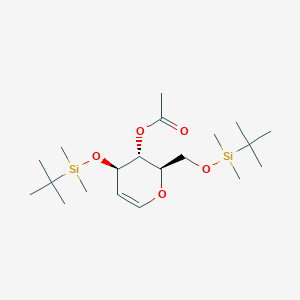

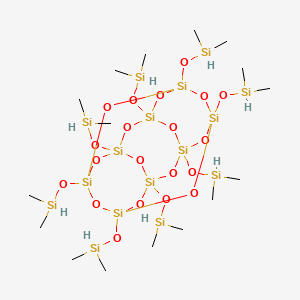

Methyl-phenyl-silane derivatives have been explored for creating silicon-containing polyurethanes from vegetable oils. This innovative approach entails the hydrosilylation of methyl 10-undecenoate with phenyl tris(dimethylsiloxy)silane, leading to polyurethanes with remarkable thermal, mechanical, and flame-retardant properties. Such development highlights the material's versatility in synthesizing eco-friendly polymers with potential applications in various industries, including construction and textiles (Lligadas, Ronda, Galià, & Cádiz, 2006).

Surface Functionalization for Biomolecule Immobilization

Methyl-phenyl-silane has been employed in the functionalization of porous silica for biomolecule immobilization. This modification results in significant changes in hydrophobicity, enhancing the immobilization efficiency of enzymes like lipase. Such applications are crucial in biocatalysis, drug delivery, and environmental remediation, demonstrating the material's relevance in biotechnological and pharmaceutical fields (Bernal, Ramírez, Poveda-Jaramillo, & Mesa, 2017).

OLEDs and Fluorescence Response

Methyl-phenyl-silane-based compounds have been investigated for their potential in organic light-emitting diodes (OLEDs) and as fluorescent sensors for metal ions. These compounds exhibit high thermal stability and can act as blue emitters or hole blocking materials in OLEDs, contributing to advancements in display technology and electronic devices (Wang, Niu, Wang, Han, & Feng, 2010).

Protective Coatings and Corrosion Resistance

Methyl-phenyl-silane-based coatings, specifically methyl phenyl polysiloxane coatings, have been developed for their excellent scratch resistance, chemical inertness, and corrosion resistance when applied to substrates like steel. This application is particularly significant in industrial contexts where durability and long-term performance of materials are crucial (Barletta, Venettacci, Puopolo, Vesco, & Gisario, 2015).

properties

IUPAC Name |

methyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Si/c1-8-7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLBICHXRCOJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH2]C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146088-00-8 | |

| Details | Compound: Benzene, (methylsilyl)-, homopolymer | |

| Record name | Benzene, (methylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146088-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766-08-5 | |

| Record name | Methylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

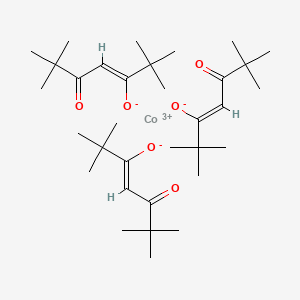

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)

![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)

![Dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine](/img/structure/B7802029.png)